molecular formula C17H21NSi B13111155 N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine

N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine

Cat. No.: B13111155
M. Wt: 267.44 g/mol
InChI Key: FYDBTAJHLJOXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, where a naphthalene derivative is coupled with a trimethylsilyl-ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Tetrabutylammonium fluoride (TBAF) in THF.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding reduced naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
  • N,N-Dimethyltrimethylsilylamine

Uniqueness

N,N-Dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine is unique due to the presence of both a naphthalene ring and a trimethylsilyl-ethynyl group, which confer distinct electronic and steric properties. This combination of features makes it a valuable compound for studying π-π interactions and hydrogen bonding in various chemical and biological contexts.

Properties

Molecular Formula

C17H21NSi

Molecular Weight

267.44 g/mol

IUPAC Name

N,N-dimethyl-6-(2-trimethylsilylethynyl)naphthalen-2-amine

InChI

InChI=1S/C17H21NSi/c1-18(2)17-9-8-15-12-14(6-7-16(15)13-17)10-11-19(3,4)5/h6-9,12-13H,1-5H3

InChI Key

FYDBTAJHLJOXMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.